4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazoloquinazoline core with fluorobenzyl and methylbenzylthio substituents, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS/c1-16-6-2-3-7-18(16)15-31-24-27-26-23-28(14-17-10-12-19(25)13-11-17)22(30)20-8-4-5-9-21(20)29(23)24/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQWYWJCBLPXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the fluorobenzyl and methylbenzylthio groups. Common reagents used in these reactions include various halogenating agents, thiolating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : C24H25FN4OS
- Molecular Weight : 468.55 g/mol
- CAS Number : 1114660-75-1
The compound features a complex structure that includes a quinazolinone core with triazole and thioether functionalities, contributing to its unique biological activity.
Pharmacological Applications
Research indicates that 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of quinazolinones possess significant antibacterial and antifungal properties. For instance, related compounds have been evaluated against various strains such as Staphylococcus aureus and Candida albicans, demonstrating potent activity .
- Antihistaminic Properties : A series of triazoloquinazolinones were synthesized to evaluate their effectiveness against bronchospasm induced by histamine. Modifications in the benzyl substituents were found to significantly influence their protective effects .
- Cytotoxicity : The compound has also been investigated for its potential as a cytotoxic agent against cancer cell lines, suggesting its role in cancer therapeutics .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one :
- Study on Antimicrobial Properties :
-
Investigation of Antihistaminic Effects :
- A study focused on modifying the benzyl substituents of triazoloquinazolinones to enhance their antihistaminic properties.
- The findings demonstrated that specific structural modifications could improve protective effects against histamine-induced bronchospasm .
- Cytotoxicity Assessment :
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives with different substituents. Examples include:
- 4-(4-chlorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 4-(4-bromobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness
The uniqueness of 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Biological Activity
The compound 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antihistaminic Activity
A related class of compounds, the [1,2,4]triazolo[4,3-a]quinazolin-5-ones , has shown significant H1-antihistamine activity . In studies involving conscious guinea pigs, these compounds effectively protected against histamine-induced bronchospasm. For instance, the compound 1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated a protection rate of 72.71% against bronchospasm .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety possess a broad spectrum of antimicrobial properties. For example:
- Antibacterial Activity : Triazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 0.125 to 8 μg/mL .
- Antifungal Activity : Some derivatives have also shown efficacy against fungi like Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Potential
The triazole-based compounds have been explored for their anticancer properties. Their ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazoline derivatives is heavily influenced by their chemical structure. Key observations include:
- Substituent Effects : Electron-donating groups on the phenyl rings enhance activity. For example, hydroxyl (-OH) substitutions significantly improve antibacterial potency .
- Chain Length : The length of alkyl chains attached to the nitrogen atoms affects activity; shorter chains tend to exhibit higher efficacy .
Study 1: Antihistaminic Efficacy
In a controlled study involving various triazoloquinazoline derivatives, a compound with a fluorobenzyl group showed enhanced antihistaminic activity compared to its non-fluorinated counterparts. This suggests that fluorination may play a crucial role in increasing receptor affinity and selectivity.
Study 2: Antimicrobial Trials
A series of synthesized triazole derivatives were evaluated for their antimicrobial activities against multi-drug resistant strains. The results indicated that compounds with specific substitutions not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like vancomycin .
Q & A
What are the common synthetic routes for preparing 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Step 1: Reacting 4-fluorobenzyl chloride with a thiol-containing intermediate (e.g., 1H-1,2,4-triazol-5-thiol) under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage .
- Step 2: Cyclization of the intermediate using reagents like chloro-(arylhydrazono)-ethyl acetate in ethanol/dioxane to form the triazoloquinazolinone core .
- Step 3: Introducing the 2-methylbenzyl group via alkylation or coupling reactions. Catalytic systems (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) can enhance efficiency .
Key Considerations: Reaction temperature (70–80°C), solvent choice (e.g., ethanol, dioxane), and purification via recrystallization or column chromatography .
How can researchers optimize reaction conditions to improve yield and purity of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) and improves yield compared to conventional heating. For example, microwave irradiation at controlled power levels enhances cyclization efficiency .
- Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay in PEG-400 improve regioselectivity and reduce side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) or mixed solvents (ethanol/dioxane) enhance solubility of intermediates .
- In-Line Monitoring: Use TLC or HPLC to track reaction progress and terminate reactions at optimal conversion points .
Data Table: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Yield | 60–70% | 85–90% |
| Purity (HPLC) | 92–95% | 98–99% |
What spectroscopic and crystallographic methods are employed to characterize the compound’s structure?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign chemical shifts to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methylbenzyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy: Identify functional groups (e.g., C-F stretch at 1220–1150 cm⁻¹, C=S stretch at 650–600 cm⁻¹) .
- X-Ray Crystallography: Resolve 3D structure, bond angles, and packing motifs. For example, triazoloquinazolinone derivatives exhibit planar fused rings with dihedral angles < 5° .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
How do computational methods like DFT or molecular docking contribute to understanding the compound’s bioactivity?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability. For triazoloquinazolinones, low HOMO-LUMO gaps (~3.5 eV) suggest potential redox activity .
- Molecular Docking: Simulates binding interactions with target proteins (e.g., kinases or receptors). Studies show fluorobenzyl groups enhance hydrophobic interactions in active sites .
- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
Application Example: Docking studies for antimicrobial targets reveal hydrogen bonding between the triazole ring and bacterial enzyme active sites .
What strategies address contradictions in reported biological activities or physicochemical properties?
Level: Advanced
Methodological Answer:
- Reproducibility Checks: Validate protocols (e.g., solvent purity, reaction atmosphere) to minimize batch variability .
- Meta-Analysis: Compare data across studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability) .
- Advanced Characterization: Use techniques like single-crystal XRD to resolve structural ambiguities affecting bioactivity .
- Control Experiments: Test intermediates or analogs to isolate contributions of specific substituents (e.g., fluorobenzyl vs. methylbenzyl groups) .
What are the key safety considerations when handling this compound during synthesis?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Perform reactions in a fume hood due to volatile byproducts (e.g., HCl gas) .
- Thermal Hazards: Monitor exothermic reactions (e.g., cyclization steps) to prevent thermal runaway .
- Waste Disposal: Quench reactive intermediates (e.g., thiols) with oxidizing agents before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
